Weak but Selective HNE Inhibition: Quantitative Comparison with Sivelestat
2-Aminobenzaldehyde oxime demonstrates weak but measurable inhibition of human neutrophil elastase (HNE) with an IC50 of 680 nM [1]. In contrast, the clinically used HNE inhibitor sivelestat exhibits a significantly more potent IC50 of 44 ± 20 nM [2]. This 15.5-fold difference in potency highlights that the parent oxime is not a direct therapeutic candidate but serves as a critical scaffold for structure-activity relationship (SAR) studies aimed at optimizing inhibitor design.
| Evidence Dimension | Inhibition of Human Neutrophil Elastase (HNE) |
|---|---|
| Target Compound Data | IC50 = 680 nM |
| Comparator Or Baseline | Sivelestat: IC50 = 44 ± 20 nM |
| Quantified Difference | Sivelestat is approximately 15.5-fold more potent (680 nM / 44 nM) |
| Conditions | In vitro enzyme inhibition assay using N-methylsuccinyl-Ala-Ala-Pro-Val-7-amino-4-cumarin as substrate (data compiled from independent studies) |
Why This Matters
This establishes 2-aminobenzaldehyde oxime as a validated, albeit weak, starting point for medicinal chemistry campaigns, distinguishing it from completely inactive alternatives.
- [1] BindingDB. Entry ID 50045452: 2-Aminobenzaldehyde oxime IC50 = 680 nM against human neutrophil elastase (HNE). Data extracted from Hwang et al., Bioorg Med Chem. 2015;23(5):1123-1134. View Source
- [2] PMC Table 1. Sivelestat IC50 = 44 ± 20 nM. Data from PMC9645382, citing standard HNE inhibition assay. View Source
